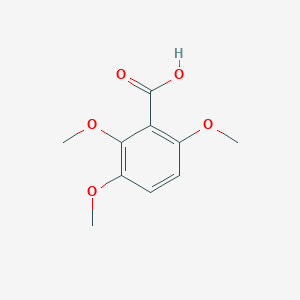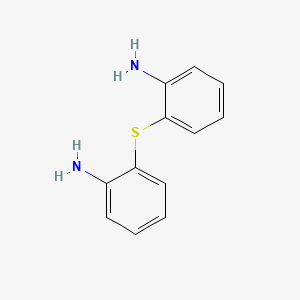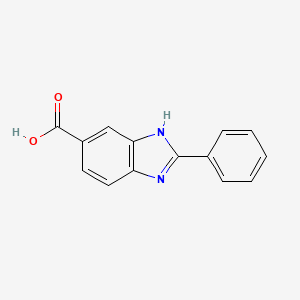
2,3,3',4,5,6-六氯联苯
描述
2,3,3’,4,5,6-Hexachlorobiphenyl is a type of polychlorinated biphenyl (PCB) congener . It is used for industrial and scientific research . It is also a useful isotopically labelled compound used for wearable monitoring devices to detect environmental chemical exposure .
Molecular Structure Analysis
The IUPAC name of 2,3,3’,4,5,6-Hexachlorobiphenyl is 1,2,3-trichloro-4-(2,3,4-trichlorophenyl)benzene . Its molecular formula is C12H4Cl6 .Physical And Chemical Properties Analysis
2,3,3’,4,5,6-Hexachlorobiphenyl is a light yellow, soft, sticky resin . It has a boiling point of 385-420 °C, a flash point around 141 °C, and a melting point around 150 °C . Its molecular weight is 360.88 .科学研究应用
代谢研究
对六氯联苯的研究,包括2,3,3',4,5,6-六氯联苯,在各种生物体内主要集中在它们的代谢和排泄上。例如,加藤、麦金尼和马修斯(1980年)研究了大鼠体内不同六氯联苯异构体的代谢和排泄。他们发现代谢和排泄速率取决于联苯环上氯取代的位置。值得注意的是,没有相邻未取代碳原子的异构体代谢和排泄速度较慢(Kato, McKinney, & Matthews, 1980)。
酶活性和毒理学
帕金森、罗伯逊、塞夫和塞夫(1980年)进行了一项研究,合成了各种多氯联苯(PCB)异构体和同系物,包括2,3,3',4,5,6-六氯联苯。这项研究旨在评估PCB作为肝微粒体酶诱导剂的结构活性关系。他们的研究结果提出了PCB同系物通过诱导肝微粒体酶的规则(Parkinson, Robertson, Safe, & Safe, 1980)。
降解和环境命运
野间、光原、松山和酒井(2007年)的研究探讨了使用钠分散法降解PCB的途径。这项研究对了解六氯联苯的环境命运及其在环境修复中的潜力具有重要意义(Noma, Mitsuhara, Matsuyama, & Sakai, 2007)。
属性
IUPAC Name |
1,2,3,4,5-pentachloro-6-(3-chlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl6/c13-6-3-1-2-5(4-6)7-8(14)10(16)12(18)11(17)9(7)15/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJMZCXLJXRCHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20866044 | |
| Record name | 2,3,3',4,5,6-Hexachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20866044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,3',4,5,6-Hexachlorobiphenyl | |
CAS RN |
41411-62-5 | |
| Record name | 2,3,3',4,5,6-Hexachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041411625 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,3',4,5,6-Hexachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20866044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,3',4,5,6-HEXACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SN1JM05370 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2-Acetyl-5-chloro-3-methylbenzo[b]thiophene](/img/structure/B1348197.png)






